WAY-181187盐酸盐

描述

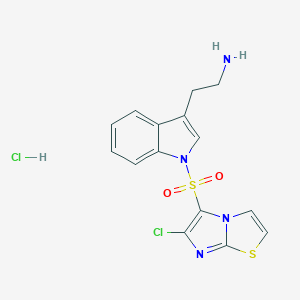

2-[1-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]-1H-indol-3-yl]ethylamine Hydrochloride is the HCl salt of 2-[1-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonyl]-1H-indol-3-yl]ethylamine which is a selective 5-HT6 receptor agonist. It has been proven to have antidepressant and anxiolytic effects on rats suggesting its usefulness as a potential antidepressant.

科学研究应用

神经药理潜力

WAY-181187盐酸盐被确认为5-HT6 5-羟色胺受体的选择性激动剂,主要位于中枢神经系统中。对WAY-181187的药理和神经化学特性进行的研究表明,它在人类5-HT6受体上具有高亲和力结合和完全激动剂特性。值得注意的是,已观察到它显著改变了大鼠大脑各个区域的神经递质如GABA、多巴胺和5-羟色胺的细胞外浓度。这些发现表明WAY-181187在治疗类似强迫症(OCD)的焦虑相关疾病方面可能具有潜在的治疗作用,同时在调节基础GABA和刺激性谷氨酸传递方面也可能发挥作用 (Schechter et al., 2008)。

调节5-羟色胺神经元放电

进一步研究5-HT6受体配体对体内5-羟色胺神经元放电的调节突出了WAY-181187影响海马背核5-羟色胺神经元放电率的能力。研究表明,当通过静脉注射给予WAY-181187时,会导致5-羟色胺神经元放电率的剂量依赖性增加。WAY-181187通过5-HT6受体介导的反馈控制机制,可能调节5-羟色胺神经元活动,突显了它在神经精神障碍治疗和病理生理学领域的重要性 (Brouard et al., 2015)。

作用机制

Target of Action

WAY-181187 hydrochloride is a high affinity and selective full agonist for the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the serotonin (5-hydroxytryptamine, 5-HT) receptor, which plays a significant role in neurotransmission in the central nervous system .

Mode of Action

WAY-181187 interacts with the 5-HT6 receptor, stimulating signal pathways such as cAMP, ERK1/2, and Fyn kinase through serotonin receptor activation . This interaction results in robust increases in extracellular GABA levels in various regions of the brain, including the frontal cortex, hippocampus, striatum, and amygdala .

Biochemical Pathways

The activation of the 5-HT6 receptor by WAY-181187 leads to an increase in extracellular GABA concentrations, a critical neurotransmitter for inhibitory signals in the brain .

Pharmacokinetics

It’s known that the compound can be administered subcutaneously .

Result of Action

The action of WAY-181187 has demonstrated preclinical efficacy in rodent models of depression, anxiety, and notably obsessive-compulsive disorder . It has also been shown to impair cognition and memory .

Action Environment

For instance, the neurochemical effects of WAY-181187 in the frontal cortex can be blocked by pretreatment with the 5-HT6 antagonist, SB-271046 .

安全和危害

Safety measures for handling WAY-181187 hydrochloride include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

生化分析

Biochemical Properties

WAY-181187 hydrochloride mediates 5-HT6 receptor-dependent signal pathways, such as cAMP, Fyn, and ERK1/2 kinase . It interacts with these enzymes and proteins, triggering biochemical reactions that influence various cellular and molecular processes.

Cellular Effects

WAY-181187 hydrochloride has been shown to significantly increase extracellular GABA levels in the frontal cortex, hippocampus, striatum, and amygdala of rats . It does not affect concentrations in the nucleus accumbens or thalamus, and has modest to no effects on norepinephrine, serotonin, dopamine, or glutamate levels in these areas .

Molecular Mechanism

The molecular mechanism of action of WAY-181187 hydrochloride involves its binding to the 5-HT6 receptor, which leads to the activation of signal pathways such as cAMP, Fyn, and ERK1/2 kinase . This results in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It has been shown to induce robust increases in extracellular GABA levels in various brain regions of rats .

Dosage Effects in Animal Models

In animal models, the effects of WAY-181187 hydrochloride vary with different dosages. Acute administration of WAY-181187 hydrochloride at doses of 3-30 mg/kg significantly increased extracellular GABA concentrations without altering the levels of glutamate or norepinephrine .

Metabolic Pathways

It is known to interact with the 5-HT6 receptor, which is involved in various metabolic processes .

属性

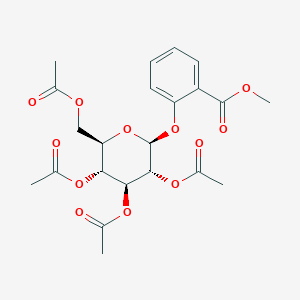

IUPAC Name |

2-[1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)sulfonylindol-3-yl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4O2S2.ClH/c16-13-14(19-7-8-23-15(19)18-13)24(21,22)20-9-10(5-6-17)11-3-1-2-4-12(11)20;/h1-4,7-9H,5-6,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNBHKWSECANPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2S(=O)(=O)C3=C(N=C4N3C=CS4)Cl)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

554403-08-6 | |

| Record name | WAY-181187 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0554403086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WAY-181187 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGK56C5380 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)